Cas no 883527-23-9 (3-Ethyl-4-methoxy-5-methylbenZaldehyde)

3-Ethyl-4-methoxy-5-methylbenZaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-ETHYL-4-METHOXY-5-METHYLBENZALDEHYDE
- MFCD06247465
- 883527-23-9
- 3-Ethyl-4-methoxy-5-methylbenZaldehyde
-
- インチ: 1S/C11H14O2/c1-4-10-6-9(7-12)5-8(2)11(10)13-3/h5-7H,4H2,1-3H3
- InChIKey: VENYQGYFMVGOEJ-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C(C)=CC(C=O)=CC=1CC
計算された属性
- せいみつぶんしりょう: 178.099379685g/mol
- どういたいしつりょう: 178.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 26.3Ų
3-Ethyl-4-methoxy-5-methylbenZaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB607937-1g |
3-Ethyl-4-methoxy-5-methylbenzaldehyde; . |
883527-23-9 | 1g |
€659.60 | 2024-07-19 | ||
abcr | AB607937-250mg |
3-Ethyl-4-methoxy-5-methylbenzaldehyde; . |
883527-23-9 | 250mg |
€355.80 | 2024-07-19 | ||
abcr | AB607937-5g |
3-Ethyl-4-methoxy-5-methylbenzaldehyde; . |
883527-23-9 | 5g |
€2218.40 | 2024-07-19 |
3-Ethyl-4-methoxy-5-methylbenZaldehyde 関連文献
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
3-Ethyl-4-methoxy-5-methylbenZaldehydeに関する追加情報
Compound CAS No 883527-23-9: 3-Ethyl-4-methoxy-5-methylbenzaldehyde
The compound with CAS No 883527-23-9, commonly referred to as 3-Ethyl-4-methoxy-5-methylbenzaldehyde, is a highly specialized aromatic aldehyde with a unique structure and versatile applications. This compound has garnered significant attention in recent years due to its potential in various fields, including pharmaceuticals, agrochemicals, and specialty chemicals. The benzaldehyde core of this molecule serves as a foundational structure, while the substituents at positions 3, 4, and 5 introduce specific functional groups that enhance its chemical reactivity and biological activity.
The molecular structure of 3-Ethyl-4-methoxy-5-methylbenzaldehyde consists of a benzene ring with three substituents: an ethyl group at position 3, a methoxy group at position 4, and a methyl group at position 5. This arrangement creates a molecule with a high degree of steric hindrance and electronic variation, making it suitable for various chemical transformations. The methoxy group at position 4 is particularly significant as it introduces electron-donating effects, which can influence the reactivity of the aldehyde group and the overall stability of the molecule.
Recent studies have explored the synthesis and characterization of 3-Ethyl-4-methoxy-5-methylbenzaldehyde using advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation. These methods have not only improved the yield and purity of the compound but also opened up new avenues for its application in drug discovery and material science. For instance, researchers have reported that this compound exhibits potential anti-inflammatory and antioxidant properties, making it a promising candidate for developing novel therapeutic agents.
In terms of applications, 3-Ethyl-4-methoxy-5-methylbenzaldehyde has been utilized as an intermediate in the synthesis of complex organic molecules, particularly in the construction of heterocyclic compounds. Its ability to undergo various condensation reactions, such as the aldol reaction and the Mannich reaction, has made it a valuable building block in organic synthesis. Furthermore, this compound has been employed in the development of fragrance compounds due to its unique aroma profile, which combines floral and woody notes.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of 3-Ethyl-4-methoxy-5-methylbenzaldehyde with unprecedented accuracy. By employing density functional theory (DFT) calculations, scientists have gained insights into the molecule's electronic structure and its interaction with biological targets. These findings have paved the way for the design of more efficient drug delivery systems and bioactive molecules.
In conclusion, CAS No 883527-23-9, or 3-Ethyl-4-methoxy-5-methylbenzaldehyde, is a versatile compound with a rich structural diversity that lends itself to numerous applications across various industries. With ongoing research uncovering new synthetic methods and biological activities, this compound is poised to play an increasingly important role in both academic and industrial settings.
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